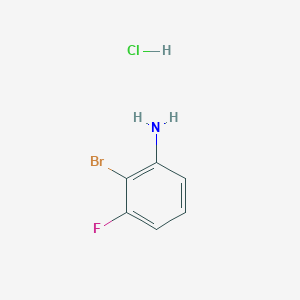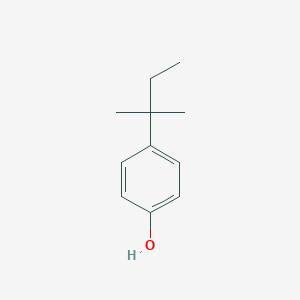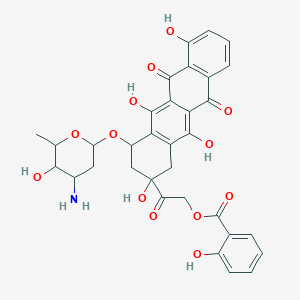
14-Salicyloylcarubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Salicyloylcarubicin is a synthetic analog of the well-known anticancer drug, daunorubicin. It was first synthesized in 1991 by researchers at the University of Tokyo and has since been studied extensively for its potential as an anticancer agent. 14-Salicyloylcarubicin is a member of the anthracycline family of drugs, which are known for their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell death.
作用機序
The mechanism of action of 14-Salicyloylcarubicin is similar to that of daunorubicin. The drug intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death. Additionally, the drug has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
生化学的および生理学的効果
In addition to its anticancer effects, 14-Salicyloylcarubicin has been shown to have other biochemical and physiological effects. The drug has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, the drug has been shown to inhibit the activity of the Na+/K+ ATPase, which is involved in ion transport across cell membranes.
実験室実験の利点と制限
One advantage of 14-Salicyloylcarubicin is its broad spectrum of activity against cancer cell lines. Additionally, the drug has been shown to be effective in animal models of cancer. However, the low yield of the synthesis and the potential for toxicity limit its use in lab experiments.
将来の方向性
There are several future directions for research on 14-Salicyloylcarubicin. One area of research is the development of more efficient synthesis methods for the drug. Another area of research is the investigation of the drug's potential as a combination therapy with other anticancer agents. Additionally, the drug's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the investigation of the drug's mechanism of action and its effects on cell signaling pathways could lead to the development of new targets for cancer therapy.
合成法
The synthesis of 14-Salicyloylcarubicin involves the modification of daunorubicin at the C-14 position with a salicylic acid derivative. The reaction is typically carried out using a combination of chemical and enzymatic methods. The yield of the synthesis is typically low, but the product can be purified using chromatography techniques.
科学的研究の応用
The potential of 14-Salicyloylcarubicin as an anticancer agent has been extensively studied in vitro and in vivo. In vitro studies have shown that the drug is effective against a wide range of cancer cell lines, including leukemia, breast, lung, and colon cancer. In vivo studies have shown that the drug is effective in animal models of cancer, including leukemia and breast cancer.
特性
CAS番号 |
116907-26-7 |
|---|---|
製品名 |
14-Salicyloylcarubicin |
分子式 |
C33H31NO13 |
分子量 |
649.6 g/mol |
IUPAC名 |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C33H31NO13/c1-13-27(38)17(34)9-22(46-13)47-20-11-33(44,21(37)12-45-32(43)14-5-2-3-7-18(14)35)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-4-8-19(36)23(15)30(26)41/h2-8,13,17,20,22,27,35-36,38,40,42,44H,9-12,34H2,1H3 |
InChIキー |
AJAHDRMPRTTZMX-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
同義語 |
14-salicyloylcarminomycin 14-salicyloylcarubicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



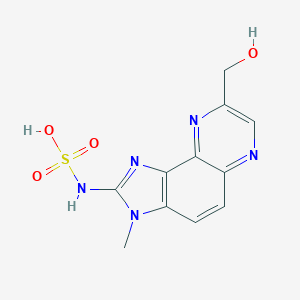

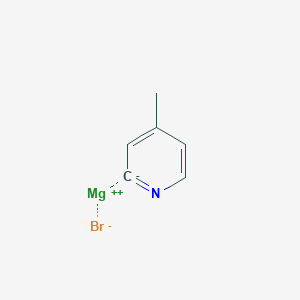
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
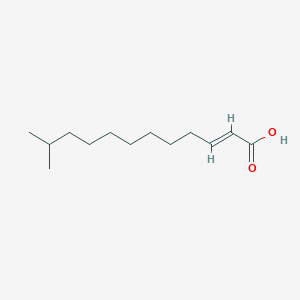
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
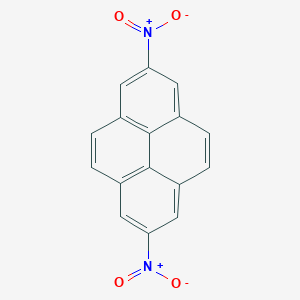
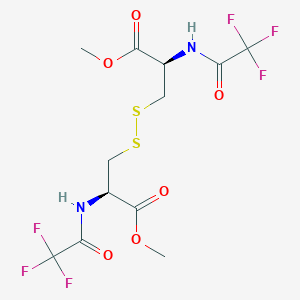
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
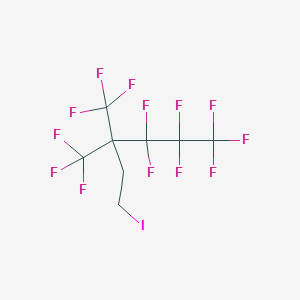
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
